molecular formula C20H21N3O4 B6947098 N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide

Cat. No.: B6947098
M. Wt: 367.4 g/mol
InChI Key: JIUOJBBRVANFKY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and carboxamide functional groups

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-5-6-17(27-14)20(2,25)13-23-19(24)18-16(4-3-9-22-18)26-12-15-7-10-21-11-8-15/h3-11,25H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUOJBBRVANFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(CNC(=O)C2=C(C=CC=N2)OCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the carboxamide group.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural, under acidic or basic conditions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The furan and pyridine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.

    Functionalization: The coupled product is then functionalized to introduce the carboxamide group through amidation reactions using reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide is unique due to its combination of furan, pyridine, and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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